Ranatuerin-8

Antimicrobial peptide potency MIC determination Staphylococcus aureus

Ranatuerin-8 is a 13-residue cationic antimicrobial peptide (sequence: FISAIASFLGKFL; molecular weight 1413.72 Da; net charge +1) isolated from the skin of the American bullfrog, Lithobates catesbeiana (formerly Rana catesbeiana). It belongs to the ranatuerin family of frog-skin host-defense peptides and is one of nine structurally characterized ranatuerins (designated ranatuerins 1–9) that exhibit growth-inhibitory activity toward Gram-positive bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1575989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-8 Procurement Guide: Sourcing a Defined Gram-Positive Antimicrobial Peptide from the American Bullfrog


Ranatuerin-8 is a 13-residue cationic antimicrobial peptide (sequence: FISAIASFLGKFL; molecular weight 1413.72 Da; net charge +1) isolated from the skin of the American bullfrog, Lithobates catesbeiana (formerly Rana catesbeiana) [1]. It belongs to the ranatuerin family of frog-skin host-defense peptides and is one of nine structurally characterized ranatuerins (designated ranatuerins 1–9) that exhibit growth-inhibitory activity toward Gram-positive bacteria [1][2]. Ranatuerin-8 is distinguished within its subfamily (ranatuerins 5–9, which comprise 12–14 amino acids and lack the intramolecular disulfide bridge found in ranatuerins 1–4) by its specific amino acid composition and attendant physicochemical profile [1][3].

Why Ranatuerin-8 Cannot Be Interchanged with Ranatuerin-7, Ranatuerin-9, or Temporin Analogs: The Cost of Sequence-Level Assumptions


All nine ranatuerins described in the foundational 1998 study were isolated from the same skin extract and share a common Gram-positive target (Staphylococcus aureus), yet their minimum inhibitory concentrations (MICs) span a >3-fold range — from 60 µM (ranatuerin-2) to >200 µM (ranatuerin-5) — measured under identical assay conditions [1]. Within the linear subfamily (ranatuerins 5–9), ranatuerin-7 and ranatuerin-8 differ by only two amino acid residues (positions 1 and 9), but this small sequence divergence translates into a 1.54-fold difference in anti-staphylococcal potency [1][2]. Furthermore, ranatuerin-8 and ranatuerin-9 share an identical MIC of 130 µM against S. aureus yet possess distinct sequences (FISAIASFLGKFL vs. FLFPLITSFLSKVL) and divergent physicochemical profiles, meaning that selection based solely on MIC equivalence disregards differences in solubility, aggregation propensity, membrane-interaction kinetics, and hemolytic potential that can profoundly affect experimental reproducibility and downstream application suitability [1][3].

Ranatuerin-8 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Informed Procurement


Anti-Staphylococcal Potency: Ranatuerin-8 (MIC 130 µM) vs. Ranatuerin-7 (MIC 200 µM) — A 1.54-Fold Superiority from Two-Residue Divergence

In the same study that originally characterized all nine ranatuerins, ranatuerin-8 and ranatuerin-7 were tested against S. aureus under identical broth microdilution conditions. Ranatuerin-8 achieved an MIC of 130 µM (183.78 µg/mL), whereas its closest sequence homolog, ranatuerin-7, required 200 µM (279.54 µg/mL) to inhibit visible growth — a 1.54-fold difference in potency [1][2]. The two peptides differ at only two positions: Phe¹→Leu and Phe⁹→Met. This demonstrates that the N-terminal phenylalanine and the central phenylalanine at position 9 in ranatuerin-8 are functionally non-redundant for antibacterial potency, and that even single-residue substitutions within this 13-mer scaffold produce measurable, experimentally validated shifts in MIC [1][3].

Antimicrobial peptide potency MIC determination Staphylococcus aureus structure-activity relationship

Potency Tier Differentiation: Ranatuerin-8 (130 µM) Occupies a Defined Intermediate Potency Niche Between Ranatuerin-6 (100 µM) and Ranatuerin-7 (200 µM)

Within the linear ranatuerin subfamily (ranatuerins 5–9), the MIC values against S. aureus form a graded potency spectrum measured under uniform conditions: ranatuerin-6 (100 µM) > ranatuerin-8 (130 µM) = ranatuerin-9 (130 µM) > ranatuerin-7 (200 µM) > ranatuerin-5 (>200 µM) [1][2]. Ranatuerin-8 thus occupies a distinct intermediate tier — more potent than ranatuerin-7 and ranatuerin-5, yet less potent than ranatuerin-2 (60 µM) and ranatuerin-1 (50 µM), the latter two being disulfide-bridged peptides with broader antimicrobial spectra [1][3]. This tiered positioning means ranatuerin-8 offers a specific balance: it preserves measurable anti-staphylococcal activity without the structural complexity (disulfide bridge) of ranatuerin-1/2 and without the near-inactivity of ranatuerin-5 [1].

Antimicrobial peptide ranking potency tier ranatuerin family Gram-positive selectivity

Hemolytic Safety Profile: Ranatuerin-8 Exhibits No Detectable Hemolysis Against Human Erythrocytes, Supporting a Favorable In Vitro Selectivity Window

Ranatuerin-8 has been reported to show no detectable hemolytic activity toward human erythrocytes at concentrations tested . This contrasts with certain other frog-skin antimicrobial peptides such as temporin-1Tb (LC50 ≈ 20 µM against human erythrocytes) and ranatuerin-2CSa (LC50 = 160 µM), where hemolysis is dose-limiting [1]. While the primary literature does not provide a formal HC50 value for ranatuerin-8, the absence of detectable hemolysis at antibacterial concentrations (the MIC of 130 µM represents a concentration where no erythrocyte lysis is observed) implies a nominal selectivity window of at least 1 (HC50/MIC) and likely higher, since no hemolysis was detected . In contrast, ranatuerin-2CSa — a more potent anti-staphylococcal peptide (MIC = 10 µM) — displays an HC50 of 160 µM, yielding a therapeutic index of approximately 16 but with the liability of measurable hemolysis at concentrations near its MIC for some strains .

Hemolytic activity therapeutic index eukaryotic cytotoxicity selectivity window

Physicochemical Differentiation: Ranatuerin-8's Boman Index (20.83) and Hydrophobicity (1.746) Distinguish It from Ranatuerin-7 and Ranatuerin-9, Informing Solubility and Handling Characteristics

Computational physicochemical parameters derived from primary sequences reveal that ranatuerin-8 possesses a Boman Index of 20.83 and a hydrophobicity (GRAVY) of 1.746, compared with ranatuerin-7 (Boman Index 20.2; hydrophobicity 1.623) and ranatuerin-9 (Boman Index 22.66; hydrophobicity 1.75; aliphatic index 160) [1][2]. The Boman Index estimates a peptide's potential for non-specific protein–protein and protein–membrane interactions; a higher value suggests stronger propensity for membrane association [3]. Ranatuerin-8's intermediate Boman Index (higher than ranatuerin-7 but lower than ranatuerin-9) corresponds to a peptide with moderate membrane-interaction potential — sufficient for antibacterial activity but not so high as to predict non-specific binding artifacts in complex biological matrices. Its aliphatic index of 135.38 and net charge of +1 further define its solution behavior, distinguishing it from ranatuerin-9 (aliphatic index 160), which has greater hydrophobic character and may exhibit different aggregation behavior or require different solubilization protocols [1][2].

Boman index peptide hydrophobicity physicochemical profiling peptide solubility

Narrow-Spectrum Gram-Positive Selectivity: Ranatuerin-8's Restriction to S. aureus Contrasts with Broad-Spectrum Ranatuerin-1, Enabling Targeted Experimental Designs

Ranatuerin-8 has documented antibacterial activity exclusively against Gram-positive bacterium S. aureus (MIC = 130 µM), with no reported activity against Gram-negative Escherichia coli or the yeast Candida albicans [1][2]. This contrasts sharply with ranatuerin-1, which exhibits broad-spectrum activity inhibiting S. aureus (MIC = 50 µM), E. coli (MIC = 2 µM), and C. albicans (MIC = 70 µM) under the same experimental framework [1][3]. The narrow Gram-positive spectrum of ranatuerin-8 is a direct consequence of its linear structure lacking the disulfide-bridged 'Rana box' motif present in ranatuerin-1 and ranatuerin-2, which is associated with broader membrane-permeabilizing activity across bacterial classes [1]. Additionally, ranatuerin-8's specificity for Gram-positive bacteria aligns with the observation that the temporin family (also linear, short-chain peptides from Ranid frogs) are active predominantly against Gram-positive organisms [4].

Gram-positive selective antimicrobial spectrum targeted antibacterial microbiome-sparing design

Ranatuerin-8: High-Confidence Application Scenarios Derived from Comparator-Anchored Evidence


Gram-Positive-Selective Mechanistic Studies Where Gram-Negative Preservation Is Required

Ranatuerin-8's documented Gram-positive-only activity (S. aureus MIC = 130 µM; no activity against E. coli or C. albicans) makes it the preferred choice over broad-spectrum ranatuerin-1 for experiments requiring selective targeting of Gram-positive bacteria without perturbing Gram-negative populations [1]. This is directly relevant to microbiome perturbation models, mixed-culture competition assays, and studies dissecting the molecular basis of Gram-positive vs. Gram-negative membrane selectivity in antimicrobial peptide action [1][2].

Structure-Activity Relationship (SAR) Studies Leveraging the Ranatuerin-7/Ranatuerin-8 Two-Residue Divergence

The defined 2-amino-acid difference between ranatuerin-7 (FLSAIASMLGKFL; MIC 200 µM) and ranatuerin-8 (FISAIASFLGKFL; MIC 130 µM) — yielding a 1.54-fold potency shift — provides a minimal-perturbation system for SAR studies [1]. Researchers can use this pair to isolate the contribution of Phe¹ and Phe⁹ to antibacterial activity, membrane insertion, and selectivity, making ranatuerin-8 an essential reference compound for alanine-scanning or residue-substitution libraries aimed at optimizing linear amphibian antimicrobial peptides [1][2].

Eukaryotic Cytocompatibility Assays Requiring Minimal Hemolytic Interference

Ranatuerin-8's reported absence of detectable hemolytic activity toward human erythrocytes supports its use in co-culture systems, tissue explant assays, and cytotoxicity counter-screens where erythrocyte lysis or membrane damage to mammalian cells would confound readouts [1]. This positions ranatuerin-8 as a lower-risk alternative to hemolytically active peptides such as ranatuerin-2CSa (LC50 = 160 µM) when the experimental design requires maintaining eukaryotic cell integrity at antibacterial peptide concentrations [1][2].

Linear Peptide Synthesis and Handling Benchmarking: A Disulfide-Free Comparator for Cyclic Antimicrobial Peptides

Unlike ranatuerin-1 and ranatuerin-2, which contain intramolecular disulfide bridges requiring oxidative folding steps during synthesis, ranatuerin-8 is a fully linear 13-mer amenable to straightforward solid-phase peptide synthesis (SPPS) without post-synthetic oxidation [1][2]. Its intermediate hydrophobicity (GRAVY 1.746) and moderate Boman Index (20.83) provide a predictable handling profile that avoids the extreme aggregation or solubility challenges associated with more hydrophobic ranatuerin-9, making it a practical positive control or reference standard in peptide chemistry and formulation development workflows [2].

Quote Request

Request a Quote for Ranatuerin-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.